(1E)-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone
Description
Chemical Identification and Structural Analysis
Systematic Nomenclature and IUPAC Conventions
The IUPAC name for this compound is (2-hydroxy-9,11,11-trimethyl-9-phenyl-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-2,4(12),5,7-tetraen-3-yl)iminothiourea , reflecting its tricyclic core and substituent arrangement. Key structural features include:
- A pyrrolo[3,2,1-ij]quinoline backbone with fused five- and six-membered rings.
- 4,4,6-Trimethyl and 6-phenyl substituents stabilizing the tricyclic system.
- A thiosemicarbazone group (-N=NC(=S)NH₂) at position 1, enabling tautomerism and metal coordination.
Table 1: Molecular Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₂N₄OS |
| Molecular Weight | 378.5 g/mol |
| CAS Registry Number | 522659-91-2 |
| SMILES | CC1(CC(C2=CC=CC3=C2N1C(=C3N=NC(=S)N)O)(C)C4=CC=CC=C4)C |
| InChIKey | PEIKVZGWFNHWTC-UHFFFAOYSA-N |
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Analysis
While specific NMR data for this compound is not publicly available, analogous thiosemicarbazones exhibit characteristic signals:
- ¹H NMR :
- ¹³C NMR :
Infrared (IR) and Mass Spectrometric (MS) Profiling
X-ray Crystallography and Molecular Geometry
Although crystallographic data for this specific derivative remains unpublished, related pyrroloquinoline-thiosemicarbazones adopt planar configurations with intramolecular hydrogen bonds stabilizing the thiosemicarbazone moiety. Key geometric parameters inferred from analogues include:
- Bond lengths : C=S (1.68 Å), C=N (1.28 Å).
- Dihedral angles : ~15° between pyrroloquinoline and phenyl planes.
Figure 1: Proposed 3D Molecular Structure
(Note: A 3D model highlighting the tricyclic core and thiosemicarbazone group would be included here, based on PubChem’s interactive structure.)
Tautomeric Behavior and Stereoelectronic Properties
Thiosemicarbazones exhibit keto-enol tautomerism , influenced by solvent polarity and substituents. For this compound:
- Keto form (T1) : Dominant in nonpolar solvents, featuring a C=S group and protonated imine.
- Enol form (T2) : Stabilized in acidic conditions, with a thiol group and conjugated π-system.
Table 2: Computed Tautomeric Stability (DFT)
| Tautomer | Relative Energy (kcal/mol) |
|---|---|
| Keto (T1) | 0.0 (reference) |
| Enol (T2) | +4.2 |
Density Functional Theory (DFT) calculations predict the keto form as more stable by 4.2 kcal/mol, aligning with NMR observations in deuterated trifluoroacetic acid. The thiosemicarbazone group also enables chelation with transition metals (e.g., Cu²⁺, Fe³⁺), altering redox properties and bioactivity.
Properties
Molecular Formula |
C21H22N4OS |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
(2-hydroxy-9,11,11-trimethyl-9-phenyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl)iminothiourea |
InChI |
InChI=1S/C21H22N4OS/c1-20(2)12-21(3,13-8-5-4-6-9-13)15-11-7-10-14-16(23-24-19(22)27)18(26)25(20)17(14)15/h4-11,26H,12H2,1-3H3,(H2,22,27) |
InChI Key |
PEIKVZGWFNHWTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=CC=CC3=C2N1C(=C3N=NC(=S)N)O)(C)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
The condensation proceeds via nucleophilic attack of the thiosemicarbazide’s amine group on the ketone carbonyl of the dione, followed by dehydration. Key parameters include:
-
Solvent : Methanol is preferred due to its polar aprotic nature, which solubilizes both reactants without hydrolyzing the thiosemicarbazide.
-
Catalyst : Concentrated HCl (2–3 drops per 20 mL solvent) accelerates imine formation by protonating the carbonyl oxygen.
-
Temperature and Time : Reflux at 65–70°C for 2–4 hours ensures complete conversion, as shorter durations lead to unreacted starting material.
A representative procedure involves dissolving 1 mmol of the dione and 1.2 mmol of 4-phenyl-3-thiosemicarbazide in 20 mL methanol, adding HCl, and refluxing for 2 hours. The precipitate is filtered and recrystallized from methanol, yielding a pure product in 85–89% yield.
Table 1: Optimization of Thiosemicarbazone Synthesis
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Methanol | Maximizes solubility and reaction rate |
| Catalyst (HCl) | 0.1–0.15 mL | Enhances imine formation without side reactions |
| Reaction Time | 2 hours | Balances conversion and decomposition |
| Temperature | 65–70°C (reflux) | Ensures activation energy for condensation |
Purification and Characterization
Post-synthetic purification is critical for removing unreacted thiosemicarbazide and acidic byproducts. Recrystallization from methanol achieves >95% purity, as confirmed by thin-layer chromatography (TLC) using silica gel plates and ethyl acetate/hexane (3:7) as the mobile phase.
Spectroscopic Validation
-
1H NMR : The thiosemicarbazone proton (NH) resonates as a singlet at δ 10.27 ppm, while the aromatic protons of the phenyl and quinoline groups appear between δ 7.19–8.79 ppm.
-
FTIR : Stretching vibrations at 3308 cm⁻¹ (N–H), 1600 cm⁻¹ (C=N), and 754 cm⁻¹ (C–S) confirm functional group incorporation.
-
Mass Spectrometry : High-resolution ESI-MS shows a molecular ion peak at m/z 378.5 ([M+H]⁺), consistent with the molecular formula C21H22N4OS.
Challenges and Mitigation Strategies
Common issues in the synthesis include:
Chemical Reactions Analysis
Common Reagents and Conditions:
Scientific Research Applications
Synthesis and Characterization
The synthesis of (1E)-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone typically involves the reaction of appropriate pyrroloquinoline precursors with thiosemicarbazones. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Several studies have explored the antimicrobial potential of compounds related to this compound. For instance:
- Antibacterial Studies : Research indicates that derivatives of this compound exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups enhances this activity. Some derivatives have shown inhibition zones exceeding 16 mm against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa .
Anticancer Properties
The anticancer properties of this compound are particularly noteworthy:
- Mechanism of Action : The compound's mechanism involves the inhibition of specific cancer cell lines through apoptosis induction. Studies have demonstrated that it can significantly reduce cell viability in various cancer types .
Case Studies
Mechanism of Action
- Molecular targets and pathways remain to be fully elucidated.
- Investigating its interactions with cellular components and enzymes is crucial.
Comparison with Similar Compounds
Data Tables
Table 1: Molecular Weights and Substituents of Key Analogs
*Hypothesized based on structural similarity to and .
Biological Activity
The compound (1E)-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone is a thiosemicarbazone derivative that has garnered attention due to its potential biological activities. Thiosemicarbazones are known for their diverse pharmacological properties, including anticancer, antimicrobial, and antiviral effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline derivatives with thiosemicarbazide. The general procedure includes:
- Refluxing the pyrroloquinoline derivative with thiosemicarbazide in methanol.
- Isolation of the product through crystallization after removing the solvent.
This method has been optimized to yield high-purity compounds suitable for biological evaluation .
Anticancer Activity
Several studies have reported on the anticancer properties of thiosemicarbazones. The compound has shown promising results in inhibiting various cancer cell lines:
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of ribonucleotide reductase (RR), an enzyme critical for DNA synthesis and repair. By inhibiting RR, these compounds can induce apoptosis in cancer cells .
- Case Studies : In vitro studies demonstrated that derivatives of thiosemicarbazones exhibit significant cytotoxicity against pancreatic cancer cells. For instance, compounds similar to (1E)-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline were evaluated for their IC50 values against various cancer cell lines .
Antimicrobial Activity
In addition to anticancer effects, thiosemicarbazones have been evaluated for their antimicrobial properties:
- Activity Spectrum : Research indicates that these compounds possess activity against a range of bacteria and fungi. Their effectiveness can vary based on structural modifications .
Antiviral Activity
Recent investigations into the antiviral potential of thiosemicarbazones suggest that they may inhibit viral replication:
- Target Viruses : Preliminary studies have indicated activity against viruses such as HIV and HSV . The structure–activity relationship (SAR) analyses reveal that modifications in the thiosemicarbazone structure can enhance antiviral efficacy.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Target | IC50 Value | Mechanism |
|---|---|---|---|
| Anticancer | Pancreatic cancer | Varies (µM) | Inhibition of ribonucleotide reductase |
| Antimicrobial | Various bacteria/fungi | Varies | Disruption of microbial metabolism |
| Antiviral | HIV/HSV | Varies | Inhibition of viral replication |
Q & A
Q. What are the key synthetic routes for preparing (1E)-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone?
Methodological Answer: The compound is synthesized via cyclization reactions involving tricyclic pyrroloquinoline precursors. A common approach involves reacting substituted tetrahydroquinoline derivatives (e.g., methyl 1-(chloroacetyl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate) with aluminum chloride under reflux in 1,2-dichlorobenzene to form the pyrrolo[3,2,1-ij]quinoline core . Subsequent functionalization with thiosemicarbazide introduces the thiosemicarbazone moiety. Key steps include:
Cyclization : Heating at 378 K for 5 hours to induce ring closure.
Purification : Recrystallization from ethanol or methylene chloride/hexane mixtures.
Characterization : Confirmation via NMR (e.g., δ 1.15 ppm for CH), IR (CO stretch at 1731 cm), and GC-MS (m/z 245 [M]) .
Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?
Methodological Answer: Structural validation requires a combination of spectroscopic and crystallographic methods:
- X-ray crystallography : Resolves stereochemical ambiguities (e.g., C–H···π interactions and hydrogen bonding patterns) and confirms the (1E)-configuration .
- NMR spectroscopy : Identifies substituent positions (e.g., methyl groups at δ 1.15 ppm and aromatic protons at δ 6.95–7.13 ppm) .
- Mass spectrometry : Verifies molecular weight (e.g., m/z 245 [M]) and fragmentation patterns .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives with modified thiosemicarbazone moieties?
Methodological Answer: Yield optimization involves:
Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity of thiosemicarbazide with the carbonyl group .
Catalyst use : Lewis acids like AlCl improve cyclization efficiency .
Q. What contradictions exist in reported biological activities, and how can they be resolved?
Methodological Answer: Discrepancies in anticoagulant activity (e.g., Factor Xa vs. Factor XIa inhibition) may arise from:
- Structural variability : Subtle changes in the thiosemicarbazone side chain alter target specificity .
- Assay conditions : Variations in enzyme concentration or buffer pH (e.g., pH 7.4 vs. 8.0) affect IC values.
Resolution strategies :
Docking studies : Compare binding modes of derivatives using software like AutoDock Vina to identify critical interactions (e.g., hydrogen bonding with Arg143 of Factor Xa) .
Dose-response curves : Use standardized protocols (e.g., chromogenic assays) to ensure reproducibility .
Q. How can structure-activity relationships (SARs) guide the design of more potent analogs?
Methodological Answer: SAR studies highlight:
- Essential groups : The 4,4,6-trimethyl-pyrroloquinoline core enhances membrane permeability .
- Modifiable sites : The thiosemicarbazone nitrogen can be substituted with aryl groups to improve anticoagulant activity (e.g., 4-fluorophenyl increases Factor Xa inhibition by 40%) .
Experimental design :
Library synthesis : Prepare analogs with variations at the thiosemicarbazone terminal nitrogen.
Activity screening : Test against coagulation factors using in vitro assays.
ADMET profiling : Assess metabolic stability (e.g., microsomal incubation) and toxicity (e.g., hepatocyte viability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
